molecular formula C20H22O6 B3019010 [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid CAS No. 956609-30-6

[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid

Cat. No. B3019010
CAS RN: 956609-30-6
M. Wt: 358.39
InChI Key: LOASZURICDSIAL-UHFFFAOYSA-N
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Description

The compound of interest, [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid, is a derivative of chromen, which is a heterocyclic compound that forms the backbone of various pharmacologically active compounds. The provided papers discuss related compounds with similar structural motifs and their biological activities.

Synthesis Analysis

In the first paper, the authors describe the synthesis of a series of compounds starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester. The key intermediate, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, is used to synthesize various derivatives, including Schiff's bases and hydrazides with potential antimicrobial activity . Although the exact compound of interest is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound of interest is not directly analyzed in the provided papers. However, the structure-activity relationships of similar compounds are discussed in the second paper, where di- and tri-substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids are synthesized and tested for their biological activities . The presence of the benzopyran moiety is crucial for the activity of these compounds, and the specific substitutions on the benzopyran ring can significantly influence their pharmacological properties.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions that can be used to modify the chromen-4-yl moiety, such as the formation of Schiff's bases, hydrazides, and cyclization reactions to produce various heterocyclic structures . These reactions are important for the development of new compounds with potential biological activities and could be relevant for the synthesis and modification of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, the papers do discuss the properties of structurally related compounds. For instance, the antimicrobial activity of the synthesized derivatives in the first paper suggests that the chromen-4-yl moiety contributes to the biological activity, which could be a property shared by the compound of interest . The second paper reports on the natriuretic and uricosuric activities of similar compounds, indicating that the benzopyran derivatives can have significant physiological effects .

Mechanism of Action

Target of Action

The primary targets of [(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-11-yl)oxy]acetic acid are specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play crucial roles in mediating inflammation and cellular responses to stress .

Mode of Action

The compound interacts with its targets by inhibiting the activity of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, it modulates the NF-κB pathway, leading to decreased transcription of inflammatory cytokines and other mediators. This dual action results in a significant reduction in inflammation and oxidative stress .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, reducing the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. The modulation of the NF-κB pathway impacts various downstream effects, including the suppression of genes involved in inflammatory responses, cell proliferation, and survival .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the compound’s action results in decreased levels of inflammatory mediators and oxidative stress markers. At the cellular level, this leads to reduced inflammation, pain, and tissue damage. The overall effect is an improvement in conditions characterized by chronic inflammation and oxidative stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components can affect its pharmacokinetics and overall effectiveness.

This comprehensive understanding of this compound’s mechanism of action highlights its potential as a therapeutic agent in managing inflammatory and oxidative stress-related conditions.

: [Source 1] : [Source 2] : [Source 3] : [Source 4] : [Source 5] : [Source 6]

properties

IUPAC Name

2-[(2,2-dimethyl-6-oxo-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-11-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-20(2)8-7-13-14(26-20)9-15(24-10-16(21)22)17-11-5-3-4-6-12(11)19(23)25-18(13)17/h9H,3-8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOASZURICDSIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)O)C4=C(CCCC4)C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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